molecular formula C26H28N4O4 B2467862 ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955857-73-5

ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2467862
CAS No.: 955857-73-5
M. Wt: 460.534
InChI Key: MHNGVKHCLIPIOB-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates are synthesized through various methods. For instance, they react with bromomalononitrile to give ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. Further reactions with different reagents lead to the formation of diverse compounds, such as 9H-3,4-dihydrothiazolo[3,2-a:4,5-b]dipyrimidine-8-carboxylates and 1H,8H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine-7-carboxylates (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Corrosion Inhibition

Compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been investigated for their corrosion inhibition properties on mild steel, showing high efficiency. These compounds form an adsorbed film on metal surfaces and follow the Langmuir adsorption isotherm. Their effectiveness is further understood through Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial Activity

Various derivatives of ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, indicating their potential use in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antitubercular Agents

Some derivatives of this compound class, such as ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5 carboxylate, have been identified as potent antitubercular agents. They exhibit significant in vitro activity against Mycobacterium tuberculosis, with some being more potent than standard treatments like isoniazid (Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah, 2010).

Structural Studies

Extensive structural studies, including X-ray diffraction and NMR, have been conducted on related compounds. These studies provide valuable insights into the molecular structure and properties of these compounds, which are crucial for understanding their potential applications in various scientific fields (Wang, Suo, Zhang, Hou, & Li, 2017).

Properties

IUPAC Name

ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-5-33-21-13-12-18(14-16(21)3)23-20(15-30(29-23)19-10-8-7-9-11-19)24-22(25(31)34-6-2)17(4)27-26(32)28-24/h7-15,24H,5-6H2,1-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGVKHCLIPIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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